2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of amidoximes and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring or the aniline group .
Scientific Research Applications
2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent, with studies showing its activity against various cancer cell lines.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation . Additionally, it may interfere with signaling pathways like the NF-kB pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
Uniqueness
2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and aniline moiety contribute to its potential as a versatile intermediate in organic synthesis and its activity in medicinal chemistry .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-8(2)7-11-14-15-12(16-11)9-5-3-4-6-10(9)13/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
LVFFIYKZKBACOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
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